molecular formula C9H8Cl2O2 B3053968 1-Chloro-3-(4-chlorophenoxy)propan-2-one CAS No. 57264-54-7

1-Chloro-3-(4-chlorophenoxy)propan-2-one

Cat. No.: B3053968
CAS No.: 57264-54-7
M. Wt: 219.06 g/mol
InChI Key: TVICFYIGXQRSRN-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-chlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of phenoxypropanone and is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group attached to a propanone backbone.

Preparation Methods

The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base to form 1-chloro-3-(4-chlorophenoxy)propan-2-ol. This intermediate is then oxidized to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-Chloro-3-(4-chlorophenoxy)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions and results in the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would produce a carboxylic acid.

Scientific Research Applications

1-Chloro-3-(4-chlorophenoxy)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often employed as probes to study enzyme activity and inhibition.

    Medicine: Some derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, antifungal, and anticancer properties.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and surface coatings.

Comparison with Similar Compounds

1-Chloro-3-(4-chlorophenoxy)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-3-(4-methoxyphenoxy)propan-2-one: This compound has a methoxy group instead of a chlorine atom on the phenoxy ring. The presence of the methoxy group can influence the compound’s reactivity and biological activity.

    1-Chloro-3-(4-bromophenoxy)propan-2-one: The bromine atom in this compound can affect its chemical properties, such as its reactivity in nucleophilic substitution reactions.

    1-Chloro-3-(4-nitrophenoxy)propan-2-one: The nitro group in this compound can significantly alter its electronic properties, making it more susceptible to reduction reactions.

Properties

IUPAC Name

1-chloro-3-(4-chlorophenoxy)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVICFYIGXQRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599694
Record name 1-Chloro-3-(4-chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57264-54-7
Record name 1-Chloro-3-(4-chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 44.2 parts of 1-chloro-3-(p-chlorophenoxy)-2-propanol in 75 parts of water are added 32.3 parts of sodium dichromate dihydrate. Then there is added dropwise, during a 5-hour period, a solution of 45 parts of sulfuric acid in 25 parts of water at a temperature <30° C. Upon completion, stirring is continued for 48 hours. The reaction mixture is poured onto water and the product is extracted twice with diisopropyl ether. The combined extracts are washed three times with water, dried, filtered and evaporated. The residue solidifies on scratching in ether. The solid product is crystallized from diisopropyl ether, yielding 25.2 parts of 1-chloro-3-(p-chlorophenoxy)-2-propanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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